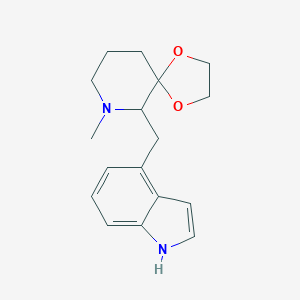
6-4-Imdasd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-4-Imdasd is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 6-4-Imdasd involves the formation of a stable adduct with DNA. This adduct can interfere with DNA replication and transcription, leading to DNA damage and potentially triggering DNA repair mechanisms. The precise mechanism of action of 6-4-Imdasd is still being studied, but it is believed to involve interactions with DNA polymerase and other DNA repair proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-4-Imdasd are still being studied, but it is believed to have significant effects on DNA repair mechanisms. Studies have shown that 6-4-Imdasd can enhance the activity of DNA repair enzymes, leading to more efficient repair of UV-induced DNA damage. Additionally, 6-4-Imdasd has been shown to have anti-inflammatory effects, potentially making it a valuable tool in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-4-Imdasd is its stability and ease of synthesis. This makes it a reliable and efficient tool for studying DNA repair mechanisms and other biological processes. However, 6-4-Imdasd has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many potential future directions for research on 6-4-Imdasd. One area of interest is the development of new therapies for cancer and other diseases that target DNA repair mechanisms. Additionally, further studies on the biochemical and physiological effects of 6-4-Imdasd could lead to new insights into the mechanisms of DNA repair and potentially new treatments for inflammatory diseases. Finally, the development of new synthesis methods and purification techniques could make 6-4-Imdasd more accessible for research purposes.
Méthodes De Synthèse
The synthesis method of 6-4-Imdasd involves the reaction of 6-4 photoproducts with imidazole. This reaction results in the formation of a stable adduct, which can be purified and used for research purposes. The synthesis method has been optimized to produce high yields of pure 6-4-Imdasd, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
6-4-Imdasd has been used in various scientific research applications, including DNA repair studies, photobiology, and cancer research. In DNA repair studies, 6-4-Imdasd has been used to investigate the mechanisms of DNA damage and repair. In photobiology, 6-4-Imdasd has been used to study the effects of UV radiation on DNA and the role of DNA repair mechanisms in protecting against UV damage. In cancer research, 6-4-Imdasd has been used to investigate the potential of DNA repair mechanisms as a target for cancer therapy.
Propriétés
Numéro CAS |
102535-14-8 |
|---|---|
Nom du produit |
6-4-Imdasd |
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |
Clé InChI |
RNISEYQYMOHCFN-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
SMILES canonique |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Synonymes |
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



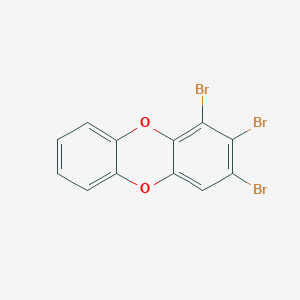
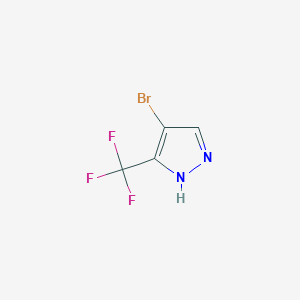
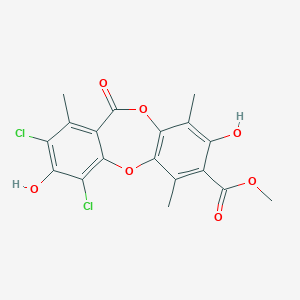
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

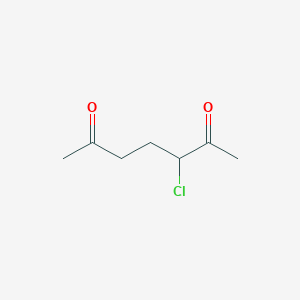
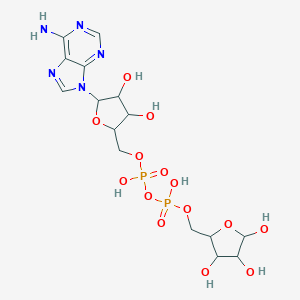
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
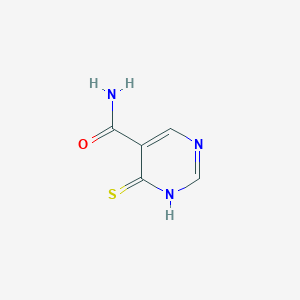
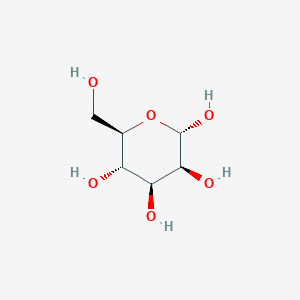
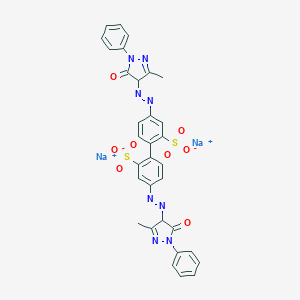
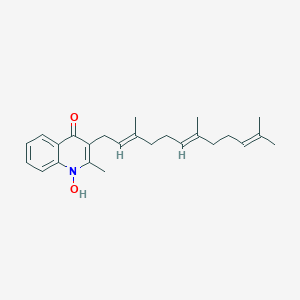
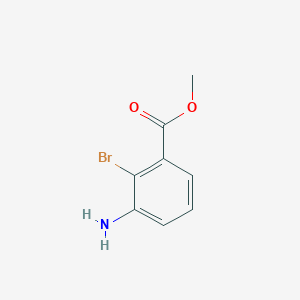
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)